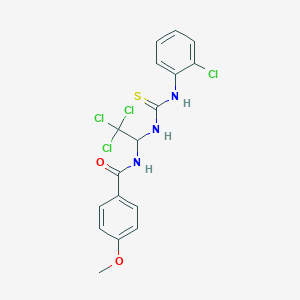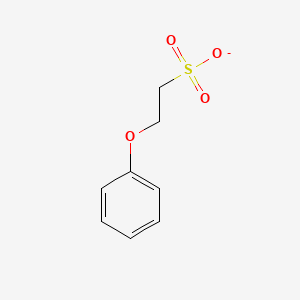
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is a complex organic compound with a molecular formula of C16H10N2O6. This compound is characterized by the presence of a nitro group, a hydroxy group, and an isoindole moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate typically involves the following steps:
Esterification: The hydroxybenzoic acid derivative is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Cyclization: The isoindole moiety is introduced through a cyclization reaction, often involving the use of phthalic anhydride and ammonia under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The cyclization step can be optimized using high-pressure reactors to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Oxidation: Formation of quinones.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential therapeutic effects. The hydroxy and isoindole groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-hydroxy-4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)benzoate
- Methyl 2-hydroxy-4-(5-bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)benzoate
Uniqueness
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity. The combination of hydroxy, nitro, and isoindole groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H10N2O7 |
|---|---|
Molekulargewicht |
342.26 g/mol |
IUPAC-Name |
methyl 2-hydroxy-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H10N2O7/c1-25-16(22)9-6-5-8(7-12(9)19)17-14(20)10-3-2-4-11(18(23)24)13(10)15(17)21/h2-7,19H,1H3 |
InChI-Schlüssel |
MBPCXRJBGYAGAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)

![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)



![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

